molecular formula C13H11F3N2O2S B1604463 Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate CAS No. 887267-75-6

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Cat. No.: B1604463
CAS No.: 887267-75-6
M. Wt: 316.3 g/mol
InChI Key: BJSLGHDKMLOINR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a trifluoromethylphenyl group, and an ethyl ester group

Mechanism of Action

Target of Action

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, also known as Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, is a derivative of 2-aminothiazoles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be 2b, which showed a binding affinity of -7.6 kcal/mol .

Biochemical Pathways

The interaction of the compound with its target enzyme affects the peptidoglycan biosynthesis pathway . This disruption in the pathway leads to the inhibition of bacterial cell wall synthesis, thereby exerting an antibacterial effect .

Pharmacokinetics

The compound’s antibacterial and antifungal potential suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for these applications .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has been found to be particularly effective against gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Additionally, it has shown antifungal potential against Candida glabrata and Candida albicans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, the reaction of 4-(trifluoromethyl)benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide can yield the thiazole ring.

    Introduction of the Amino Group: The amino group can be introduced by reacting the thiazole intermediate with ammonia or an amine under appropriate conditions.

    Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agriculture and materials science.

Comparison with Similar Compounds

    2-Amino-4-(4-methylphenyl)thiazole-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Amino-4-(4-chlorophenyl)thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-Amino-4-(4-nitrophenyl)thiazole-5-carboxylate: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness: Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.

Properties

IUPAC Name

ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-9(18-12(17)21-10)7-3-5-8(6-4-7)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSLGHDKMLOINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650415
Record name Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-75-6
Record name Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

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